1-(2,5-Dimethoxyphenyl)-3-(4-methylcyclohexyl)urea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(4-methylcyclohexyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a 2,5-dimethoxyphenyl ring and a 4-methylcyclohexyl group
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(4-methylcyclohexyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 4-methylcyclohexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-(4-methylcyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(4-methylcyclohexyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(4-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-(4-methylcyclohexyl)urea can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine: This compound shares the 2,5-dimethoxyphenyl moiety but differs in its overall structure and pharmacological properties.
2,5-Dimethoxy-4-ethylamphetamine: Similar to the above, this compound has a 2,5-dimethoxyphenyl ring but with an ethyl group instead of a methylcyclohexyl group.
2,5-Dimethoxy-4-iodophenyl-2-aminopropane: This compound also contains the 2,5-dimethoxyphenyl ring but with an iodine substituent and an aminopropane group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-methylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-14-10-13(20-2)8-9-15(14)21-3/h8-12H,4-7H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHQXFQTHDBOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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